molecular formula C19H19N3O2S2 B258288 N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide

N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide

Cat. No. B258288
M. Wt: 385.5 g/mol
InChI Key: QAGGWPNWNVLSTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as a benzothiazole derivative and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide is not fully understood. However, it has been reported to inhibit various enzymes and proteins, including tyrosine kinases, cyclooxygenase-2, and acetylcholinesterase. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and viruses.
Biochemical and Physiological Effects:
N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide has been reported to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and improve cognitive function. Additionally, this compound has been reported to have antimicrobial and antiviral activities.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide in lab experiments include its potential applications in various fields, its ability to inhibit enzymes and proteins, and its reported antimicrobial and anti-inflammatory activities. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are many future directions for the study of N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide. Some potential areas of research include its use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes, as well as its potential applications in the development of new anticancer and antimicrobial drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.

Synthesis Methods

The synthesis of N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide has been reported in various scientific studies. One of the most common methods involves the reaction of 2-aminothiophenol and 3-methylbenzoyl chloride in the presence of triethylamine and dimethylformamide. The resulting product is then reacted with 2-bromoacetyl bromide and triethylamine, followed by the addition of propanoic acid to obtain the final product.

Scientific Research Applications

N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide has been extensively studied for its potential applications in various fields. It has been reported to exhibit anticancer, antimicrobial, antiviral, and anti-inflammatory activities. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes.

properties

Product Name

N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide

Molecular Formula

C19H19N3O2S2

Molecular Weight

385.5 g/mol

IUPAC Name

N-[2-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]propanamide

InChI

InChI=1S/C19H19N3O2S2/c1-3-17(23)20-14-7-8-15-16(10-14)26-19(22-15)25-11-18(24)21-13-6-4-5-12(2)9-13/h4-10H,3,11H2,1-2H3,(H,20,23)(H,21,24)

InChI Key

QAGGWPNWNVLSTQ-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=CC=CC(=C3)C

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=CC=CC(=C3)C

Origin of Product

United States

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